molecular formula C6H7NO B12080619 3-Hydroxy-6-(methyl-d3)-pyridine CAS No. 1185311-05-0

3-Hydroxy-6-(methyl-d3)-pyridine

Cat. No.: B12080619
CAS No.: 1185311-05-0
M. Wt: 112.14 g/mol
InChI Key: DHLUJPLHLZJUBW-FIBGUPNXSA-N
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Description

3-Hydroxy-6-(methyl-d3)-pyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 112.14 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxy-6-(methyl-d3)-pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C7H7D3N2O
Molecular Weight 141.19 g/mol
IUPAC Name This compound
Canonical SMILES CC(C1=CC=NC=C1O)C(C)C(C)C

The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to exhibit:

  • Antiproliferative Activity : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Anticancer Properties

A study highlighted the antiproliferative effects of this compound against several cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Parkinson's disease. Its ability to modulate glutamate receptors may contribute to these neuroprotective effects .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.
  • Neuroprotection in Animal Models : In a rodent model of excitotoxicity induced by NMDA administration, pre-treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes. This suggests its potential utility in treating conditions characterized by glutamate toxicity .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Key findings include:

  • Binding Affinity : The compound exhibits a high binding affinity for specific receptor targets associated with cancer progression and neurodegeneration.
  • Selectivity : Studies indicate that it selectively inhibits certain pathways without affecting normal cellular functions, minimizing potential side effects .

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-6-(methyl-d3)-pyridine is recognized for its potential in drug discovery. Its structure allows it to serve as a scaffold for the synthesis of various bioactive compounds. The compound's derivatives have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Applications

Research has indicated that pyridine derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines, which are pivotal in autoimmune diseases. A study demonstrated that pyridine-based compounds could effectively reduce the production of interleukin-12 and interleukin-23, which are critical mediators in inflammatory responses .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial properties. Studies suggest that modifications to the pyridine ring can enhance the activity against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Pharmacokinetics and Drug Design

Understanding the pharmacokinetic properties of this compound is crucial for its application in drug formulation. Its metabolic stability and bioavailability are key factors influencing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions on the pyridine ring can significantly affect the compound's potency and selectivity towards biological targets. For example, variations at the 2-position of the pyridine ring have been linked to enhanced binding affinity to certain receptors .

Drug Development Case Studies

Several case studies highlight the successful application of pyridine derivatives in clinical settings:

  • Case Study 1: A derivative of this compound was developed into a drug candidate targeting cancer cells by inducing apoptosis through specific receptor interactions .
  • Case Study 2: Another study reported a compound based on this structure that effectively inhibited bacterial growth by disrupting cell wall synthesis, showcasing its potential as an antibiotic .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have been conducted to assess its effects on various biological systems.

Animal Studies

Research involving animal models has revealed insights into the compound's safety and efficacy. For instance, a study demonstrated that certain concentrations of pyridine derivatives led to hepatotoxicity in rats, emphasizing the need for careful dose management in therapeutic applications .

Long-term Exposure Effects

Longitudinal studies examining chronic exposure to related pyridine compounds have indicated potential carcinogenic effects at high doses, necessitating further investigation into their long-term safety .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anti-inflammatoryModulation of inflammatory cytokinesInhibition of IL-12 and IL-23 production
AntimicrobialActivity against bacteria and fungiEffective against specific pathogens; potential for new antibiotics
PharmacokineticsStructure-activity relationship studiesSubstitutions enhance potency and selectivity
ToxicologySafety assessments through animal studiesEvidence of hepatotoxicity at high doses; need for careful dosing

Properties

CAS No.

1185311-05-0

Molecular Formula

C6H7NO

Molecular Weight

112.14 g/mol

IUPAC Name

6-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3

InChI Key

DHLUJPLHLZJUBW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C=C1)O

Canonical SMILES

CC1=NC=C(C=C1)O

Origin of Product

United States

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